molecular formula C23H34N6O5S B13770447 Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]- CAS No. 72010-87-8

Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]-

Cat. No.: B13770447
CAS No.: 72010-87-8
M. Wt: 506.6 g/mol
InChI Key: VGJJSEWJLPZTRY-UHFFFAOYSA-N
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Description

Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]- is a complex organic compound with a molecular formula of C23H34N6O5S . This compound is characterized by its unique structure, which includes a nitrothiazole group and an azo linkage, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]- typically involves multiple stepsThe final step involves the coupling of the bis(2-butoxyethyl)amino group to the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]- involves its interaction with specific molecular targets. The nitrothiazole group is known to interact with biological macromolecules, leading to various biochemical effects. The azo linkage can undergo reduction, releasing active amines that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitrothiazol-2-yl)azo]phenyl]-
  • Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]-

Uniqueness

The uniqueness of Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]- lies in its specific structural features, such as the combination of the nitrothiazole group and the azo linkage, which confer distinct chemical and biological properties .

Properties

CAS No.

72010-87-8

Molecular Formula

C23H34N6O5S

Molecular Weight

506.6 g/mol

IUPAC Name

N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C23H34N6O5S/c1-4-6-12-33-14-10-28(11-15-34-13-7-5-2)19-8-9-20(21(16-19)25-18(3)30)26-27-23-24-17-22(35-23)29(31)32/h8-9,16-17H,4-7,10-15H2,1-3H3,(H,25,30)

InChI Key

VGJJSEWJLPZTRY-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCN(CCOCCCC)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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